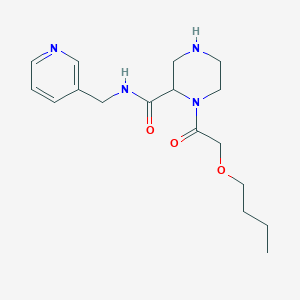
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a member of the acetamide class of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant activities. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.
Mécanisme D'action
The exact mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to increased activity in certain areas of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce pain and seizures in animal models. This compound has also been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to its use, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on the central nervous system. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Méthodes De Synthèse
N-(4,6-dimethyl-2-pyridinyl)-2-(2-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyridinecarboxamide with 2-methylphenylacetyl chloride in the presence of a base. These methods have been shown to yield this compound with high purity and yield.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-13(3)17-15(9-11)18-16(19)10-14-7-5-4-6-12(14)2/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVBOALXKBFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-morpholinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5434644.png)

![2-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-5,7-dimethyl-8-quinolinol](/img/structure/B5434675.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5434684.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5434687.png)
![5-[(4-bromobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5434693.png)
![3-[(1-butyryl-3-pyrrolidinyl)methyl]benzoic acid](/img/structure/B5434695.png)
![1-[(1-{[6-(3-hydroxyazetidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5434697.png)
![2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5434707.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5434715.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5434728.png)
![ethyl 1-[4-(2-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434741.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5434755.png)
